(R)-3-(Fmoc-amino)pyrrolidine HCl
Description
Significance of Chiral Nitrogen Heterocycles in Contemporary Organic Synthesis
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.comnumberanalytics.comresearchgate.net These structures are fundamental in nature and are integral to many biological processes. numberanalytics.com In the realm of organic synthesis, chiral nitrogen heterocycles, which are non-superimposable on their mirror images, are of paramount importance. Their significance lies in their widespread applications in creating pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
The diverse reactivity and structural variety of nitrogen heterocycles make them versatile building blocks in chemical reactions. numberanalytics.com They can function as intermediates, catalysts, or the final products themselves. numberanalytics.com Many biologically active molecules, including a majority of pharmaceuticals, contain heterocyclic structures. acs.org The ability to synthesize these compounds with a specific chirality is often essential for their desired biological function.
Structural and Conformational Aspects of Pyrrolidine (B122466) Scaffolds in Advanced Molecular Architectures
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and natural products. frontiersin.orgacs.org Its non-planar, puckered structure allows for various conformations, which can be influenced by the substituents on the ring. nih.gov This conformational flexibility is a key aspect of its utility in designing advanced molecular architectures. nih.gov
Theoretical studies have shown that the pyrrolidine ring can adopt different envelope and twisted conformations, with the relative energies of these conformers being dependent on the nature and position of substituents. acs.org For instance, the nitrogen atom's substituent can exist in either an axial or equatorial position, and the choice between these can be influenced by the electronic and steric properties of the substituent. acs.org The ability to control the conformation of the pyrrolidine ring is crucial in drug design, as it dictates how a molecule interacts with its biological target. nih.gov
Role of the Fmoc Protecting Group Strategy in Modern Peptide and Organic Chemistry
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in organic synthesis, especially in peptide synthesis. wikipedia.orgyoutube.comfiveable.meproprep.com A protecting group is a temporary modification of a functional group to prevent it from reacting during a chemical transformation. youtube.com The Fmoc group is particularly valued for its stability under acidic conditions and its easy removal under mild basic conditions, typically using a solution of piperidine (B6355638). wikipedia.orgfiveable.me
The Fmoc strategy revolutionized solid-phase peptide synthesis (SPPS), a method for building peptide chains on a solid support. lgcstandards.comlgcstandards.com This approach allows for the stepwise addition of amino acids to a growing peptide chain, with the Fmoc group protecting the amino end of each new amino acid. youtube.comlgcstandards.com After each coupling step, the Fmoc group is removed to allow the next amino acid to be added. wikipedia.orgyoutube.com This process can be automated, enabling the rapid and efficient synthesis of complex peptides. fiveable.me The removal of the Fmoc group generates a byproduct that can be monitored by UV spectroscopy, providing a way to track the progress of the reaction. wikipedia.orgyoutube.com
Positional Context of (R)-3-(Fmoc-amino)pyrrolidine HCl within the Chiral Building Block Repertoire
This compound is a specific example of a chiral building block that combines the features of a chiral pyrrolidine and the Fmoc protecting group strategy. The "(R)" designation indicates the specific stereochemistry at the 3-position of the pyrrolidine ring. The "3-(Fmoc-amino)" part of the name signifies that an Fmoc-protected amino group is attached to the third carbon atom of the pyrrolidine ring. The "HCl" indicates that it is the hydrochloride salt, which often improves the stability and handling of the compound.
This particular arrangement makes it a valuable intermediate in the synthesis of more complex molecules. The chiral pyrrolidine core provides a defined three-dimensional structure, while the Fmoc-protected amine at the 3-position offers a site for further chemical modification after deprotection. This allows for the controlled and stereoselective introduction of new functional groups, a critical aspect in the synthesis of chiral drugs and other advanced materials. Its use as a building block allows chemists to incorporate a specific chiral fragment into a larger molecule with a high degree of control.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZPPSRUIFDDD-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 3 Fmoc Amino Pyrrolidine Hcl
Retrosynthetic Analysis of the Chiral (R)-3-Aminopyrrolidine Core
A common retrosynthetic approach for (R)-3-aminopyrrolidine begins with disconnecting the fluorenylmethoxycarbonyl (Fmoc) protecting group, leading back to the free amine, (R)-3-aminopyrrolidine. The core challenge then lies in the stereoselective introduction of the amine functionality at the C3 position of the pyrrolidine (B122466) ring.
One effective strategy involves starting from a chiral precursor, such as trans-4-hydroxy-L-proline. This approach utilizes a series of reactions including decarboxylation, N-protection, sulfonation of the hydroxyl group, and a subsequent SN2 reaction with an azide (B81097). This key step proceeds with an inversion of configuration, establishing the desired (R)-stereochemistry at the C3 position. Finally, reduction of the azide and deprotection yields the target (R)-3-aminopyrrolidine. google.com
Another pathway involves the disconnection of the pyrrolidine ring itself, often leading to acyclic precursors that can be cyclized in a stereocontrolled manner. For instance, a disconnection might reveal a chiral amino diol or a related precursor that can undergo intramolecular cyclization to form the desired pyrrolidine ring.
Enantioselective Construction of the Pyrrolidine Framework
Achieving the desired enantiopurity of the 3-aminopyrrolidine (B1265635) core is paramount. Several enantioselective methods have been developed to construct the pyrrolidine ring with high stereocontrol.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
A prominent example involves the use of pseudoephedrine as a chiral auxiliary. nih.gov When attached to a suitable precursor, the chiral environment created by the pseudoephedrine molecule can guide the formation of the pyrrolidine ring with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched pyrrolidine derivative. Evans oxazolidinones are another class of powerful chiral auxiliaries that have been widely used in asymmetric synthesis, including in aldol (B89426) reactions that can set key stereocenters for pyrrolidine synthesis. wikipedia.orgsigmaaldrich.com
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Pseudoephedrine | Alkylation | Forms a chiral amide enolate, directing alkylation. nih.gov |
| Evans Oxazolidinones | Aldol Reactions | Forms a (Z)-enolate, leading to highly diastereoselective aldol additions. wikipedia.org |
| 8-phenylmenthol | Various | One of the earliest developed chiral auxiliaries. wikipedia.org |
| (S)-(-)-1-Phenylethylamine | Resolution | Used to resolve racemic mixtures of amines. sigmaaldrich.com |
This table provides illustrative examples of chiral auxiliaries and their applications in asymmetric synthesis.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the synthesis of chiral compounds. nih.gov Proline and its derivatives are particularly effective organocatalysts for a variety of transformations that can be applied to the synthesis of substituted pyrrolidines. nih.govmdpi.com For instance, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts, can generate key intermediates for the synthesis of functionalized pyrrolidines with high enantioselectivity. beilstein-journals.org The mechanism often involves the formation of a chiral enamine intermediate which then reacts with the electrophile in a stereocontrolled manner. mdpi.com
Transition metal complexes bearing chiral ligands are highly effective catalysts for a wide range of asymmetric reactions that can be used to construct the pyrrolidine ring. beilstein-journals.orgnih.gov
Copper-catalyzed reactions, for example, have been employed in the three-component assembly of pyrrolidines from an α-diazo ester, an imine, and an alkene or alkyne, demonstrating good diastereoselectivity. figshare.comnih.gov Another notable copper-catalyzed method is the direct asymmetric dearomative amination of tryptamines to produce 3a-amino-pyrroloindolines with high enantioselectivity. nih.gov
Rhodium and iridium complexes are also prominent in the synthesis of chiral N-heterocycles. organic-chemistry.org Iridacycle complexes derived from chiral amines can catalyze the annulation of racemic diols with primary amines to furnish enantioenriched pyrrolidines. organic-chemistry.org Gold-catalyzed tandem reactions involving alkyne hydroamination and subsequent cyclization have also been developed for the stereoselective synthesis of pyrrolidine derivatives. acs.org
Table 2: Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis
| Metal | Ligand Type | Reaction Type | Key Feature |
| Copper | Bisoxazoline | Dearomative Amination | Direct amination of tryptamines. nih.gov |
| Copper | N/A | Three-Component Assembly | Convergent synthesis of substituted pyrrolidines. nih.gov |
| Iridium | Chiral Amine | Borrowing Hydrogen Annulation | Direct synthesis from racemic diols and primary amines. organic-chemistry.org |
| Gold | Phosphine | Tandem Hydroamination/Cyclization | Stereoselective synthesis from alkynes. acs.org |
| Rhodium | Chiral Phosphine | Asymmetric Hydrogenation | Can be used to reduce prochiral enamines. youtube.com |
This table summarizes selected transition metal-catalyzed reactions for the synthesis of pyrrolidine derivatives.
Kinetic Resolution and Dynamic Kinetic Resolution Techniques Applied to Pyrrolidine Precursors
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted. However, the maximum theoretical yield for the desired product in a kinetic resolution is 50%. nih.gov
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govorganic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. nih.gov
In the context of pyrrolidine synthesis, DKR can be applied to racemic amine precursors. For instance, a palladium nanocatalyst can be used for the racemization of a primary amine, while a lipase (B570770) enzyme concurrently catalyzes the acylation of one enantiomer. organic-chemistry.orgnih.gov This process has been successfully applied to resolve a variety of amines with high yields and enantiomeric excesses. organic-chemistry.org
Stereospecific Introduction and Retention of the (R)-Configuration at C3
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For (R)-3-(Fmoc-amino)pyrrolidine HCl, establishing and maintaining the (R)-stereochemistry at the C3 position of the pyrrolidine ring is critical. Several stereoselective strategies have been developed to achieve this, often starting from chiral precursors.
One common approach involves the use of L-aspartic acid, a readily available and inexpensive chiral starting material. researchgate.net A synthetic route starting from N-formyl-L-aspartic anhydride, derived from L-aspartic acid, has been reported to yield (S)-1-benzylpyrrolidin-3-amine, which can then be debenzylated to give (S)-(+)-3-aminopyrrolidine. researchgate.net Although this particular synthesis yields the (S)-enantiomer, the principle of using a chiral pool starting material to set the stereochemistry is a key strategy. A similar approach starting from the corresponding D-aspartic acid derivative would be expected to yield the desired (R)-enantiomer.
Another strategy involves the stereoselective reduction of a suitable precursor. For instance, the reduction of a cyclic imine or the stereoselective opening of an epoxide can be employed to introduce the amine functionality with the desired stereochemistry. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.
Furthermore, stereoselective cyclization reactions are employed to construct the pyrrolidine ring itself with the correct stereochemistry at C3. For example, a stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, highlighting the use of a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com While this example has additional substitution, the underlying principle of stereocontrolled cyclization is applicable. The stereochemical integrity of the pyrrolidine ring is often maintained throughout subsequent synthetic steps. nih.gov
Fmoc Protecting Group Incorporation for the Amino Functionality
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis, due to its base-lability which allows for mild deprotection conditions. total-synthesis.comwikipedia.org The introduction of the Fmoc group onto the 3-amino position of the pyrrolidine ring can be achieved through various methods.
Direct Fmoc Functionalization Protocols
Direct Fmoc protection of the amino group is a straightforward and common method. This typically involves the reaction of the amine with an activated Fmoc reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comscielo.br
The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction. Schotten-Baumann conditions, which employ an aqueous solution of a base like sodium bicarbonate in a solvent such as dioxane or DMF, are classic for this transformation. total-synthesis.com Anhydrous conditions using an organic base like pyridine (B92270) in a solvent like dichloromethane (B109758) are also effective. total-synthesis.com Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced potential for side reactions. total-synthesis.com
Environmentally friendly protocols for Fmoc protection have also been developed, utilizing aqueous media and catalyst-free conditions, which can be chemoselective for amines. rsc.orgresearchgate.net Additionally, ultrasound-assisted methods have been reported to provide N-Fmoc derivatives in high yields with short reaction times under solvent-less conditions. scielo.br
| Reagent | Conditions | Advantages |
| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) or anhydrous (e.g., pyridine/CH₂Cl₂) | Readily available |
| Fmoc-OSu | Base (e.g., NaHCO₃ or DIEA) in a suitable solvent (e.g., DMF, CH₂Cl₂) | More stable than Fmoc-Cl, less side-product formation |
| Fmoc-Cl | Aqueous media, catalyst-free | Environmentally friendly, chemoselective |
| Fmoc-Cl | Ultrasound irradiation, neat | Green, efficient, high yields, short reaction times |
Orthogonal Protection/Deprotection Strategies (e.g., Boc-to-Fmoc Interconversion)
In some synthetic routes, it may be advantageous to initially protect the amino group with a different protecting group, such as the tert-butoxycarbonyl (Boc) group, and then convert it to the Fmoc group at a later stage. This is known as a protecting group swap or interconversion and is a key aspect of orthogonal protection strategies. umich.edu
The Boc group is acid-labile, while the Fmoc group is base-labile, making them an orthogonal pair. total-synthesis.compeptide.com A typical Boc-to-Fmoc interconversion involves two main steps:
Boc Deprotection: The Boc group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane. This exposes the free amine.
Fmoc Protection: The newly freed amine is then immediately reacted with an Fmoc-reagent (e.g., Fmoc-OSu) in the presence of a base to install the Fmoc group. nih.gov
This strategy can be particularly useful in complex syntheses where different protecting group stabilities are required at various stages. umich.edu For instance, a synthesis might be initiated with a Boc-protected pyrrolidine derivative, and after several steps, the Boc group is swapped for an Fmoc group to allow for subsequent base-labile deprotection in a later part of the synthesis. nih.gov One-pot procedures for the conversion of N-Fmoc carbamates to N-Boc carbamates on a solid support have been developed, demonstrating the feasibility of such interconversions. umich.eduresearchgate.net
Hydrochloride Salt Formation
The final step in the synthesis of the target compound is the formation of the hydrochloride salt. Converting amines to their hydrochloride salts is a common practice in pharmaceutical chemistry for several reasons. wikipedia.org Hydrochloride salts often exhibit improved water solubility and have a longer shelf-life compared to the corresponding free base. wikipedia.org
The formation of the hydrochloride salt of (R)-3-(Fmoc-amino)pyrrolidine is typically achieved by treating a solution of the free base with hydrochloric acid. The hydrochloric acid can be in the form of a solution in an organic solvent, such as diethyl ether or dioxane, or as gaseous hydrogen chloride. The reaction of an organic base, like an amine, with hydrochloric acid results in the formation of the corresponding acid salt. wikipedia.org
The resulting hydrochloride salt is usually a solid that can be isolated by filtration and then dried. This process also serves as a final purification step. The formation of amine hydrochloride salts is a well-established and widely used method in organic synthesis. gla.ac.uk
Process Development and Scale-Up Syntheses for Research and Development
The transition of a synthetic route from a laboratory scale to a larger, process scale for research and development or commercial production presents a unique set of challenges. For the synthesis of this compound, several factors must be considered for efficient and scalable production.
Key considerations for process development and scale-up include:
Cost-effectiveness of starting materials and reagents: For large-scale synthesis, the cost of all materials becomes a significant factor.
Safety of all chemical transformations: Reactions that are safe on a small scale may pose significant hazards on a larger scale.
Ease of purification and isolation of intermediates and the final product: Chromatographic purifications are often avoided in large-scale syntheses in favor of crystallization or extraction.
Waste minimization and environmental impact: "Green" chemistry principles are increasingly important in process development. bohrium.com
For the synthesis of this compound, a scalable synthesis of the key intermediate, the Fmoc-protected backbone, has been a focus of development. nih.gov The development of efficient, multikilogram-scale syntheses of related building blocks, such as functionalized bis-amino acids, highlights the importance of robust and scalable synthetic methods. acs.org The use of pyrrolidine for Fmoc-removal has been explored as an alternative to piperidine (B6355638) in the context of green solid-phase peptide synthesis, which could be relevant for large-scale applications. bohrium.comresearchgate.net
Advanced Asymmetric Synthesis Approaches Utilizing R 3 Fmoc Amino Pyrrolidine Hcl
Diastereoselective Control in Functionalization Reactions of Fmoc-Protected Pyrrolidines
The fluorenylmethoxycarbonyl (Fmoc) group attached to the amino functionality of (R)-3-aminopyrrolidine is not merely a protecting group; it is a critical controller of diastereoselectivity in functionalization reactions. Its significant steric presence effectively blocks one face of the pyrrolidine (B122466) ring, thereby directing the approach of incoming reagents to the opposite, more accessible face. This principle of steric hindrance is fundamental to achieving high levels of diastereoselectivity in a variety of chemical transformations.
For instance, in the development of novel organocatalysts based on the pyrrolidine scaffold, the stereochemical integrity of the final product is often dictated by the stereochemistry of the starting pyrrolidine derivative. nih.gov A compelling demonstration of diastereoselective control is seen in the copper(II)-promoted intramolecular aminooxygenation of alkenes, which has been shown to generate 2,5-cis-pyrrolidines with excellent diastereoselectivity, often exceeding a diastereomeric ratio (dr) of 20:1. nih.govnih.gov It has also been observed that the nature of the protecting group on the nitrogen atom can influence the relative configuration of the newly formed stereocenters. nih.gov
The following interactive table details the results of the diastereoselective synthesis of various pyrrolidines via the copper-promoted intramolecular aminooxygenation of 4-pentenyl sulfonamides, showcasing the high level of control achievable.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 1 | 2 | 94 | >20:1 |
| 2 | 3 | 4 | 85 | >20:1 |
| 3 | 5 | 6 | 97 | >20:1 |
| 4 | 7 | 8 | 76 | >20:1 |
| 5 | 9 | 10 | 88 | >20:1 |
| Data sourced from Paderes, M. C., & Chemler, S. R. (2009). Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. Organic letters, 11(9), 1915–1918. nih.gov |
Chemoenzymatic and Biocatalytic Pathways for Structural Elaboration
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, and the direct use of enzymes in biocatalysis, present powerful and sustainable avenues for the structural modification of chiral molecules such as (R)-3-(Fmoc-amino)pyrrolidine HCl. These approaches capitalize on the exceptional stereoselectivity of enzymes to carry out transformations that are often difficult to achieve with conventional chemical reagents.
Although specific examples detailing the direct application of chemoenzymatic or biocatalytic methods to this compound are not widely reported in the current literature, the underlying principles of biocatalysis are highly pertinent. Enzymes such as lipases, proteases, and transaminases are routinely employed for the kinetic resolution of racemic amines and the asymmetric synthesis of a wide array of chiral amines and amino acids. nih.govscilit.com
A significant advancement in this area is the use of engineered cytochrome P450 enzymes for the intramolecular C(sp³)–H amination of organic azides, leading to the formation of chiral pyrrolidines with high enantioselectivity. nih.gov This "new-to-nature" enzymatic transformation provides a direct and efficient route to functionalized pyrrolidines. The extension of such enzymatic methodologies to the derivatization of (R)-3-(Fmoc-amino)pyrrolidine could enable the introduction of new functionalities with exceptional levels of regio- and stereocontrol.
Future research in this domain could explore the use of enzymes for:
Selective N-acylation or N-alkylation: Employing enzymes to introduce a diverse range of substituents onto the pyrrolidine nitrogen with high precision.
Regio- and stereoselective hydroxylation: Utilizing hydroxylase enzymes to install hydroxyl groups at specific positions on the pyrrolidine ring.
Asymmetric amination: Leveraging transaminases to introduce additional amino groups onto the pyrrolidine scaffold, creating valuable diamino derivatives.
The Fmoc protecting group is known to be stable under the typically mild conditions of enzymatic reactions, positioning this compound as a promising substrate for such biocatalytic transformations. The development of bespoke enzymatic processes for this compound would undoubtedly broaden its synthetic utility.
Development of Novel Chiral Ligands and Catalysts Derived from the (R)-3-Aminopyrrolidine Scaffold
The (R)-3-aminopyrrolidine framework serves as a privileged scaffold for the design and synthesis of novel chiral ligands and catalysts that are instrumental in asymmetric catalysis. The inherent chirality of the pyrrolidine ring, coupled with the strategically positioned amino group, provides an ideal foundation for the attachment of catalytically active moieties.
A vast array of chiral ligands incorporating the pyrrolidine motif has been synthesized and has found successful application in a wide spectrum of metal-catalyzed asymmetric reactions. These ligands frequently feature phosphine, amine, or other coordinating groups appended to the pyrrolidine structure. The well-defined chiral environment that these ligands create around a metal center is the key to inducing high levels of enantioselectivity in catalytic processes.
The synthesis of such ligands often commences with the derivatization of the amino group and/or other positions on the pyrrolidine ring. The use of this compound as a starting material provides a streamlined and efficient route to these valuable molecules, with the Fmoc group acting as a temporary protecting group for the amino functionality during the initial synthetic manipulations.
The table below presents a selection of chiral ligand types derived from pyrrolidine scaffolds and their successful applications in asymmetric catalysis, highlighting the broad impact of this structural motif.
| Ligand Type | Metal | Reaction Type | Enantioselectivity |
| Pyrrolidine-based P,N-ligands | Rhodium | Asymmetric Hydrogenation | High |
| C2-symmetric pyrrolidine-based diphosphines | Rhodium | Asymmetric Hydrogenation | High |
| Pyrrolidine-based N-heterocyclic carbenes | Gold | Asymmetric Cyclization | High |
The remarkable versatility of the (R)-3-aminopyrrolidine scaffold continues to be a source of inspiration for the design of new generations of chiral ligands and catalysts, driving innovation and enabling the development of more efficient and selective methods for a diverse range of asymmetric transformations.
Applications of R 3 Fmoc Amino Pyrrolidine Hcl As a Chiral Building Block in Research
Incorporation into Peptidomimetics and Unnatural Amino Acid Frameworks
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability against enzymatic degradation, bioavailability, and receptor affinity. nih.gov Unnatural amino acids, like derivatives of (R)-3-(Fmoc-amino)pyrrolidine HCl, are key components in creating these advanced therapeutic candidates. google.com The pyrrolidine (B122466) scaffold introduces conformational constraints into a peptide backbone, which can help to lock the molecule into a bioactive conformation.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the dominant method for assembling peptides and peptidomimetics in research and industrial settings. altabioscience.com The methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The use of this compound as a building block fits seamlessly into this workflow.
The general Fmoc-SPPS cycle consists of two main steps:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.com Interestingly, pyrrolidine itself has been investigated as an alternative deprotection agent. bohrium.comresearchgate.netacs.org
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminal amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma, or uronium/aminium salts like HATU. chempep.com
This compound can be incorporated by treating it as a custom, unnatural amino acid. After neutralizing the hydrochloride salt, the building block is activated and coupled to the resin-bound peptide chain. The Fmoc group on the pyrrolidine's amino substituent is then removed in the subsequent cycle to allow for further chain elongation. This method has been successfully used to synthesize a variety of peptidomimetics containing unnatural residues. nih.gov
| Step | Procedure | Reagents & Solvents | Purpose |
| 1. Deprotection | The resin-bound peptide is treated with a base solution. | 20% Piperidine in DMF | To remove the terminal Fmoc group, exposing a free amine. |
| 2. Washing | The resin is washed multiple times. | DMF, Isopropanol, DCM | To remove excess deprotection reagent and the fulvene (B1219640) byproduct. |
| 3. Coupling | The (R)-3-(Fmoc-amino)pyrrolidine is pre-activated and added to the resin. | (R)-3-(Fmoc-amino)pyrrolidine, DIC/Oxyma or HATU, DIEA, in DMF | To form a new peptide bond with the resin-bound chain. |
| 4. Washing | The resin is washed again. | DMF, Isopropanol, DCM | To remove excess reagents and byproducts from the coupling reaction. |
| This cycle is repeated for each amino acid in the desired sequence. |
While SPPS is more common, solution-phase peptide synthesis (SolPS) remains a viable strategy, particularly for shorter peptides or large-scale synthesis where avoiding the cost of resin is advantageous. The application of Fmoc chemistry in solution-phase has historically been challenging due to the difficulty in separating the desired peptide from the dibenzofulvene-piperidine adduct byproduct after deprotection. google.com
However, modern protocols have been developed to overcome these issues. These methods often rely on strategic solvent washes or precipitation steps to purify the intermediate products after each coupling and deprotection step. google.com For instance, a protocol might involve coupling an Fmoc-protected amino acid (like (R)-3-(Fmoc-amino)pyrrolidine) to a peptide ester in a solvent such as dichloromethane (B109758) (DCM) or DMF, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). google.com Following the reaction, an aqueous workup can remove the water-soluble urea (B33335) byproduct.
The Fmoc deprotection is performed with a base like piperidine or diethylamine. The resulting byproducts can then be removed by extraction with an immiscible solvent (e.g., an alkane solvent) or by precipitating the desired peptide product. google.com Recently, Fmoc-based SolPS has also been adapted for the creation of DNA-encoded chemical libraries, demonstrating its flexibility. delivertherapeutics.com
Construction of Complex Heterocyclic Systems
The rigid, chiral structure of this compound makes it an excellent starting material or intermediate for building more complex heterocyclic architectures, which are prevalent in pharmaceuticals. nih.govnih.gov
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached to create a library of related compounds for biological screening. nih.gov The pyrrolidine ring is a privileged scaffold due to its three-dimensional structure and its ability to present substituents in well-defined spatial orientations. nih.govnih.gov
Starting with this compound provides a stereochemically pure foundation. The Fmoc-protected amine serves as a handle for extension or modification, while the pyrrolidine nitrogen can be functionalized through reactions like alkylation or acylation. This dual functionality allows for the creation of densely functionalized and diverse molecular frameworks. For example, synthetic routes have been developed to produce libraries of chiral pyrrolidine derivatives for screening as enzyme inhibitors or receptor antagonists. mdpi.comrsc.org The synthesis of complex pyrrolidinones and spiro[pyrrolidine-3,3′-oxindoles] often starts from simpler, pre-functionalized pyrrolidine building blocks. nih.govnih.gov
| Scaffold Type | Synthetic Origin/Method | Biological Target/Application | Reference |
| 2-Arylpyrrolidines | Acid-catalyzed cascade reactions | Diverse biologically active molecules | researchgate.net |
| Spiro[pyrrolidine-3,3′-oxindoles] | 1,3-Dipolar cycloaddition | Anticancer agents (HDAC2/PHB2 inhibitors) | nih.gov |
| Hydroxyl-functionalized pyrrolidines | Functionalization of preformed rings | Selective CK1 kinase inhibitors | nih.gov |
| α-Chiral substituted pyrrolidines | Continuous flow diastereoselective synthesis | κ-Opioid receptor antagonists (e.g., Aticaprant) | rsc.org |
Macrocycles and complex polycyclic systems are of great interest in drug discovery because their constrained conformations can lead to high binding affinity and selectivity for biological targets. The pyrrolidine ring can be incorporated into these larger structures to impart specific structural features and stereochemical control.
Synthetic strategies often involve using bifunctional pyrrolidine derivatives that can be cyclized with other components. For example, a strategy for creating macrocyclic pseudo-natural products involves the in-situ formation of azomethine ylides from amino acid esters, which then undergo a 1,3-dipolar cycloaddition with olefins to form macrocycles embedded with pyrrolidine rings. nih.gov Other approaches use multi-component reactions where a pyrrolidine-containing fragment is one of several building blocks that are sequentially linked and then cyclized. nih.gov The synthesis of spirocyclic pyrrolidines, a class of polycyclic compounds, can be achieved through cycloaddition reactions or by using pre-formed pyrrolidines in intramolecular cyclizations. enamine.netnih.govresearchgate.net A derivative of this compound could be readily adapted for such syntheses, for instance, by converting the endocyclic amine into a reactive intermediate for a macrocyclization step. Recent advances also include skeletal editing, where a nitrogen atom is inserted directly into a pyrrolidine ring to create a larger piperidazine scaffold. nih.govresearchgate.net
Design and Synthesis of Chiral Probes for Biophysical and Spectroscopic Investigations (e.g., Spin-Labeled Analogs)
Chiral probes are essential tools for studying biological systems. They can be used to investigate the structure and dynamics of biomacromolecules like proteins and nucleic acids. Attaching a spectroscopic reporter group, such as a stable free radical (a spin label), to a chiral molecule allows for techniques like electron paramagnetic resonance (EPR) spectroscopy to measure distances and conformational changes.
A key example that highlights the utility of the Fmoc-protected aminopyrrolidine framework is the development of spin-labeled amino acids for peptide chemistry. While not the exact subject compound, the closely related Fmoc-POAC, which is (9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid, demonstrates the principle perfectly. This molecule incorporates a spin-labeled pyrrolidine ring and an Fmoc-protected amine, making it suitable for SPPS.
Researchers synthesized an analog of the vasoactive peptide angiotensin II by replacing a proline residue with POAC. The synthesis proceeded smoothly using standard Fmoc-SPPS protocols. This work demonstrated that pyrrolidine-based spin labels like POAC are excellent alternatives to other labels, such as TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid), offering advantages like faster and more efficient coupling reactions during peptide synthesis. The resulting spin-labeled peptide can then be used in EPR studies to probe its structure and interaction with its biological targets. This application underscores how chiral, functionalized pyrrolidine building blocks are critical for creating sophisticated tools for biophysical research. nih.gov
Derivatization Strategies and Research Implications
Chemical Modifications at the Pyrrolidine (B122466) Nitrogen (N1)
The secondary amine of the pyrrolidine ring is a key handle for introducing structural diversity. Its nucleophilic character allows for a wide range of N-substitution reactions, enabling the attachment of various functional and bioactive groups.
The N1 position can be readily functionalized through standard organic transformations such as N-alkylation, N-acylation, and reductive amination. This allows for the introduction of a secondary protecting group, orthogonal to the base-labile Fmoc group, or the direct incorporation of moieties designed to modulate the molecule's biological activity or physical properties. For instance, protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be installed to allow for selective deprotection strategies.
Furthermore, bioactive fragments can be appended to the N1 nitrogen. These could range from simple pharmacophores to larger, more complex structures intended to interact with specific biological targets. The synthesis of such derivatives often involves the reaction of the pyrrolidine with corresponding alkyl halides, acyl chlorides, or aldehydes/ketones under reductive conditions.
Table 1: Examples of N1-Position Modifications
| Modification Type | Reagent Example | Resulting N1-Substituent | Purpose |
|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-butyloxycarbonyl (Boc) | Orthogonal protection |
| N-Benzylation | Benzyl bromide | Benzyl (Bn) | Protection or ligand modification |
| N-Acylation | Acetyl chloride | Acetyl | Altering electronic properties |
N-substituted pyrrolidines are prevalent core structures in the design of asymmetric catalysts and ligands for coordination chemistry. rsc.org By varying the substituent on the pyrrolidine nitrogen of (R)-3-(Fmoc-amino)pyrrolidine, a library of chiral ligands can be synthesized. The steric and electronic properties of the N-substituent can be fine-tuned to influence the coordination environment around a metal center, thereby impacting the efficiency and stereoselectivity of catalyzed reactions. For example, attaching pyridinyl or other heteroaromatic groups can create bidentate or tridentate ligands capable of chelating metal ions. rsc.org
Functionalization at C2, C4, and C5 Positions of the Pyrrolidine Ring
Modifying the carbon skeleton of the pyrrolidine ring presents a greater challenge but offers significant rewards in terms of accessing novel chemical space. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective functionalization of these traditionally inert positions.
Recent advances in catalysis have made it possible to directly functionalize the C-H bonds of saturated heterocycles like pyrrolidine. acs.orgnih.gov Palladium-catalyzed reactions, for instance, can achieve regio- and stereoselective arylation at the C4 position of pyrrolidine derivatives bearing a directing group at the C3 position. acs.org In the context of (R)-3-(Fmoc-amino)pyrrolidine, the existing stereochemistry at C3 can influence the facial selectivity of the incoming substituent, leading to highly stereocontrolled products. The choice of catalyst and directing group is crucial for controlling the site-selectivity (e.g., C4 vs. C2 or C5). nih.gov These reactions typically employ aryl halides or their equivalents as coupling partners, allowing for the introduction of a wide array of substituted aromatic and heteroaromatic rings. acs.org
Table 2: Representative C-H Functionalization of Pyrrolidine Rings
| Position | Reaction Type | Catalyst/Reagents | Key Feature |
|---|---|---|---|
| C4 | C-H Arylation | Pd(OAc)₂, K₂CO₃, Aryl Iodide | High regio- and stereoselectivity with a C3 directing group. acs.org |
| C2 | C-H Functionalization | Rhodium-based catalysts | Electronically preferred site, functionalization possible with appropriate catalyst design. nih.gov |
The pyrrolidine ring of (R)-3-(Fmoc-amino)pyrrolidine can serve as a building block for more complex, three-dimensional structures such as spirocyclic and fused ring systems. A powerful method for achieving this is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, the pyrrolidine nitrogen and an adjacent carbon (C2 or C5) can be transformed into an azomethine ylide intermediate. This is typically achieved by the condensation of the secondary amine with an aldehyde or ketone, followed by a ring-opening or decarboxylation step. The resulting ylide can then react with various dipolarophiles (e.g., activated alkenes) to stereoselectively form new five-membered rings, either fused to the original pyrrolidine or attached via a spirocyclic junction. nih.govnih.gov The synthesis of spirooxindole-pyrrolidine derivatives, for example, often utilizes the reaction between isatin, a secondary amino acid, and a suitable dipolarophile. nih.gov
Chemical Transformations of the Fmoc-Protected Amino Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry and serves as a key protecting group for the amino function at the C3 position. total-synthesis.com Its primary transformation is its removal (deprotection) under basic conditions.
The deprotection mechanism is an E1cB elimination initiated by the abstraction of the acidic proton on the fluorenyl ring by a base. acs.orgresearchgate.net This leads to the collapse of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). researchgate.net The DBF is typically scavenged by the amine base to prevent side reactions. acs.org
Table 3: Common Conditions for Fmoc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Piperidine (B6355638) (20%) | N,N-Dimethylformamide (DMF) | Room temperature, 5-20 min | The gold standard in solid-phase peptide synthesis (SPPS). acs.org |
| Pyrrolidine (20%) | DMF, NMP, or greener solvents | Room temperature or elevated temps | An efficient alternative to piperidine, can expand solvent choices. acs.orgresearchgate.netnih.gov |
Once deprotected, the newly liberated primary amine at the C3 position is available for a host of subsequent reactions. Most commonly, it serves as a nucleophile for amide bond formation, enabling the coupling of additional amino acids in peptide synthesis or the attachment of other carboxylic acid-containing molecules. nih.gov This sequential deprotection and coupling strategy is the foundation of solid-phase peptide synthesis (SPPS).
Exploration of Fluorinated Pyrrolidine Derivatives in Organic Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated pyrrolidine derivatives is a promising strategy for developing novel organocatalysts and pharmacologically active compounds. mdpi.com
Starting from the (R)-3-aminopyrrolidine scaffold, fluorine atoms can be incorporated at various positions on the pyrrolidine ring. While direct fluorination can be challenging, multi-step sequences starting from related chiral precursors are often employed. For instance, synthetic routes starting from hydroxyproline (B1673980) can yield fluorinated pyrrolidine cores that can then be further functionalized. mdpi.com These fluorinated pyrrolidine derivatives have been successfully employed as organocatalysts in a range of asymmetric transformations.
The unique electronic properties of fluorine can influence the conformational preferences and the steric and electronic environment of the catalyst's active site, leading to enhanced reactivity and stereoselectivity. nih.govacs.org For example, fluorinated proline-based dipeptides have been synthesized and shown to be effective catalysts for asymmetric aldol (B89426) reactions. mdpi.com Similarly, silylated pyrrolidine catalysts, sometimes synthesized using silyl (B83357) fluoride (B91410) electrophiles, have demonstrated high efficacy in asymmetric Michael reactions. acs.org
The table below presents representative data on the performance of chiral fluorinated and silylated pyrrolidine-based organocatalysts in asymmetric synthesis, demonstrating the potential of such derivatives.
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Michael Addition | (S)-2-(tert-Butyldiphenylsilyloxymethyl)pyrrolidine | Propanal + Nitrostyrene | 95 | 99 | acs.org |
| Michael Addition | (S)-2-(tert-Butyldiphenylsilyloxymethyl)pyrrolidine | Acetaldehyde + Nitrostyrene | 77 | 96 | acs.org |
| Remote Perfluoroalkylation | (S)-Pyrrolidine with 3,5-bis(trifluoromethyl)phenyl group | α-Branched enal + Perfluoroalkyl iodide | 93 | 68 (84:16 er) | nih.gov |
| Intramolecular Aza-Michael Reaction | (S)-TRIP-derived Phosphoric Acid with Fluorinated Amide | α-Fluoroacrylamide derivative | 86 | 95 | acs.orgnih.gov |
| Michael Addition | Chiral Pyrrolidine (non-fluorinated) | Propanal + β-Nitrostyrene | 91 | 85 | nih.gov |
The exploration of fluorinated pyrrolidine derivatives continues to be a vibrant area of research, with significant potential for the discovery of new catalysts that can facilitate challenging chemical transformations with high levels of stereocontrol.
Mechanistic and Theoretical Investigations
Understanding Stereochemical Control and Enantioselectivity in (R)-3-Aminopyrrolidine Synthesis and Reactions
The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of the biological activity and physical properties of molecules in which it is incorporated. The synthesis of enantiomerically pure pyrrolidines, such as (R)-3-aminopyrrolidine, often requires sophisticated strategies to control the three-dimensional arrangement of atoms.
One effective method involves the diastereoselective conjugate addition of homochiral lithium amides to prochiral precursors, which provides a stereoselective route to 3,4-substituted aminopyrrolidines with high diastereomeric and enantiomeric excess. researchgate.net Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with a high degree of stereocontrol, enabling access to diverse stereoisomers. rsc.org
Biocatalysis has also emerged as a potent tool for creating chiral pyrrolidines. acs.org Engineered enzymes, such as variants of cytochrome P411, can catalyze intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives with good to high enantioselectivity. acs.orgnih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods. acs.orgnih.gov
The inherent chirality of (R)-3-aminopyrrolidine and its derivatives is often used to induce stereoselectivity in subsequent reactions. For example, pyrrolidine-based structures are widely used as organocatalysts, where the chiral scaffold directs the stereochemical outcome of reactions like aldol (B89426) additions, Mannich reactions, and Michael additions. nih.govresearchgate.net The rigid, C2-symmetrical structure of some pyrrolidine-based ligands is particularly effective in metal-catalyzed asymmetric synthesis. researchgate.net
The success of a stereoselective synthesis is quantified by the diastereomeric excess (d.e.) and enantiomeric excess (e.e.), which measure the prevalence of the desired stereoisomer over its other stereoisomeric forms. High d.e. and e.e. values are critical in pharmaceutical applications, where only one stereoisomer may be active and others could be inactive or even harmful.
In the synthesis of substituted pyrrolidines via 1,3-dipolar cycloadditions, high diastereoselectivities and enantioselectivities have been reported. For instance, the reaction of N-tert-butanesulfinylazadienes with azomethine ylides catalyzed by silver carbonate can produce densely substituted pyrrolidines with high to excellent diastereomeric ratios. acs.org Similarly, enantioselective 1,3-dipolar cycloadditions using specific chiral ligands and silver salts have yielded pyrrolidine derivatives with enantiomeric excesses of up to 99%. nih.gov
Biocatalytic methods have also demonstrated excellent stereocontrol. The directed evolution of a cytochrome P411 enzyme for intramolecular C(sp³)–H amination resulted in the synthesis of chiral pyrrolidines with up to a 99:1 enantiomeric ratio (er), which corresponds to a 98% e.e. acs.orgnih.gov In another example, a multi-enzyme cascade involving a transaminase and a reductive aminase produced various 2,5-disubstituted pyrrolidines with high conversion rates and excellent d.e. and e.e. values (>99%). acs.org
It is important to note that the enantiomeric purity of the starting materials, catalysts, and chiral auxiliaries directly impacts the stereochemical outcome of the reaction. nih.gov Studies have shown that commercially available chiral reagents can contain detectable levels of their corresponding enantiomers, which can affect the enantiomeric purity of the final product. nih.gov
Table 1: Examples of Enantiomeric and Diastereomeric Excess in Pyrrolidine Synthesis
| Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) | Reference |
| 1,3-Dipolar Cycloaddition | Ag2CO3 / Chiral N-tert-butanesulfinyl imine | Densely substituted pyrrolidines | High to excellent | Not specified | acs.org |
| 1,3-Dipolar Cycloaddition | AgClO4 / Chiral (Sa,R,R)-15 ligand | endo-9aa cycloadduct | 88:12 | 94% | nih.gov |
| Biocatalytic C-H Amination | P411-PYS-5149 enzyme | Chiral pyrrolidines | Not applicable | up to 99:1 e.r. | acs.orgnih.gov |
| Photocatalytic Radical Reaction | Chiral Phosphate / Ru(bpy)3(BArF)2 | Pyrroloindoline | Not specified | up to 93% | nih.gov |
| Copper-Catalyzed Acylcyanation | Cu(OTf)2 / Chiral Ligand | β-cyano ketones | Not applicable | >99:1 e.r. | acs.org |
This table is interactive. Click on the headers to sort the data.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms of chemical reactions at a molecular level. nih.govnih.gov These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, which helps in elucidating reaction pathways and predicting stereochemical outcomes. arxiv.orgresearchgate.net
For pyrrolidine synthesis, DFT studies have been instrumental in explaining the stereoselectivity observed in various reactions. For example, in the 1,3-dipolar cycloaddition of azomethine ylides, DFT calculations can help to rationalize the observed diastereoselectivity by analyzing the transition state energies for the formation of different stereoisomers. nih.gov The influence of the N-tert-butanesulfinyl group on diastereoselectivity in cycloaddition reactions has also been studied using computational methods. acs.org
DFT calculations have also been used to investigate the conformational preferences of substituted pyrrolidines. For instance, a quantum-chemical analysis of difluorinated pyrrolidines explored the impact of gauche and anomeric effects on the stability of different conformers. beilstein-journals.org Such studies are crucial for understanding how substituents on the pyrrolidine ring influence its three-dimensional structure and, consequently, its interactions with biological targets. beilstein-journals.org
In the context of biocatalysis, DFT calculations have suggested that the stereoselectivity in enzyme-catalyzed C-H amination is controlled by the binding pose of the substrate within the enzyme's active site. nih.gov This highlights the synergy between computational and experimental approaches in understanding and engineering enzyme function.
Elucidation of the Role of Chiral Catalysts and Ligands in Pyrrolidine Derivatization
Chiral catalysts and ligands are central to the asymmetric synthesis of pyrrolidine derivatives, enabling the production of specific stereoisomers with high enantiomeric purity. researchgate.netresearchgate.net Pyrrolidine-based structures themselves are often employed as privileged scaffolds for organocatalysts and ligands in metal-catalyzed reactions. nih.govresearchgate.net
Proline and its derivatives are well-known organocatalysts that operate through the formation of a chiral enamine intermediate. nih.gov The pyrrolidine ring structure, with its defined stereochemistry, effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction. nih.gov The structure of these pyrrolidine-derived catalysts can be extensively modified to optimize their efficiency and selectivity for a wide range of substrates. nih.gov
In metal-catalyzed reactions, chiral ligands containing a pyrrolidine moiety coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation. For example, C2-symmetrical 2,5-disubstituted pyrrolidines are important ligands in metal catalysis. researchgate.net The development of catalytic strategies to access both enantiomers of these ligands is crucial for the synthesis of either enantiomer of the desired product. acs.org A notable example is the use of a chiral iridium catalyst for the double allylic substitution to produce a precursor to a C2-symmetric pyrrolidine ligand with high yield and selectivity. acs.org
The combination of a chiral copper catalyst, a photocatalyst, and an oxidant has enabled the enantioselective intermolecular dehydrogenative C-N bond formation under mild conditions, providing access to enantioenriched benzylic amides and carbamates. researchgate.net This highlights the power of combining different catalytic strategies to achieve challenging transformations.
Reaction Kinetics and Thermodynamics in Fmoc-Deprotection and Coupling Chemistries
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). chempep.com Its removal (deprotection) is a critical step that must be fast and complete to ensure the synthesis of the desired product in high purity. nih.govnih.gov
The deprotection of an Fmoc-protected amine like (R)-3-(Fmoc-amino)pyrrolidine HCl proceeds via a β-elimination mechanism, which is typically initiated by a base, most commonly a secondary amine like piperidine (B6355638). chempep.comrsc.org The rate of this reaction is influenced by several factors, including the nature and concentration of the base, the solvent, and the structure of the substrate. rsc.orgresearchgate.net
Kinetic studies have been performed to compare the efficiency of different deprotection reagents. For example, a combination of 5% piperazine (B1678402) and 2% DBU has been shown to be faster than the standard 20% piperidine solution in DMF for Fmoc deprotection. rsc.org The kinetics of Fmoc removal can also be affected by the specific amino acid residue. For instance, the deprotection of Fmoc-L-arginine(Pbf)-OH is slower than that of Fmoc-L-leucine-OH, requiring longer reaction times for completion. nih.gov In some cases, pyrrolidine itself has been identified as an efficient base for Fmoc removal, particularly in less polar solvent systems. acs.org
The subsequent coupling reaction, where a new Fmoc-protected amino acid is added to the deprotected amine, is also governed by kinetics and thermodynamics. The reaction involves the activation of the carboxylic acid of the incoming amino acid, typically using reagents like DCC/HOBt or HATU, to form a reactive species that readily undergoes nucleophilic attack by the free amine. chempep.comembrapa.brnih.gov The rate of coupling is influenced by steric hindrance from the amino acid side chains and their protecting groups, as well as the reactivity of the activated carboxylic acid. chempep.com The goal is to achieve a high coupling rate while minimizing side reactions such as racemization. chempep.com
Table 2: Kinetic Data for Fmoc-Deprotection
| Fmoc-Amino Acid | Deprotection Reagent | Concentration | Time | % Fmoc Removal | Reference |
| Fmoc-Val-OH | Piperidine in DMF | 1% (v/v) | 1 min | 33.4% | researchgate.net |
| Fmoc-Val-OH | Piperidine in DMF | 1% (v/v) | 3 min | 49.6% | researchgate.net |
| Fmoc-Val-OH | Piperidine in DMF | 2% (v/v) | 1 min | 12.9% | researchgate.net |
| Fmoc-Val-OH | Piperidine in DMF | 2% (v/v) | 3 min | 63.3% | researchgate.net |
| Fmoc-Val-OH | Piperidine in DMF | 2% (v/v) | 5 min | 87.9% | researchgate.net |
| Fmoc-Val-OH | Piperidine in DMF | 5% (v/v) | 3 min | >99% | researchgate.net |
| Fmoc-L-Leucine-OH | Piperazine (PZ) | Not specified | 3 min | ~80% | nih.gov |
| Fmoc-L-Arginine(Pbf)-OH | Piperazine (PZ) | Not specified | 10 min | Efficient | nih.gov |
This table is interactive. Click on the headers to sort the data.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for the Synthesis of (R)-3-(Fmoc-amino)pyrrolidine HCl
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceutical intermediates. For this compound, future research will likely focus on developing more environmentally benign and efficient synthetic routes. Current multistep syntheses often rely on stoichiometric reagents and generate significant waste. A key area of development will be the implementation of catalytic asymmetric methods for the direct synthesis of the chiral pyrrolidine (B122466) core.
Research into biocatalysis, employing enzymes such as transaminases or imine reductases, could offer highly selective and sustainable pathways to chiral 3-aminopyrrolidine (B1265635) derivatives. Additionally, the development of catalytic hydrogenation or transfer hydrogenation using earth-abundant metal catalysts presents a promising alternative to traditional, often platinum-group metal-based, reduction methods. Another facet of green chemistry pertains to the Fmoc protection and deprotection steps. The use of greener solvents for the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) protection step and the development of more benign deprotection conditions, such as catalytic or enzyme-mediated methods to remove the Fmoc group, are anticipated areas of innovation.
High-Throughput Synthesis and Combinatorial Library Generation Employing the Compound
The demand for novel chemical entities in drug discovery has propelled the use of high-throughput synthesis and the generation of combinatorial libraries. This compound is well-suited for these applications due to its bifunctional nature. The secondary amine of the pyrrolidine ring and the primary amine, revealed upon Fmoc deprotection, can be orthogonally functionalized.
Future research will likely see the integration of this building block into automated synthesis platforms. This would enable the rapid generation of large libraries of compounds with diverse functionalities. For instance, the pyrrolidine nitrogen can be functionalized through reactions like reductive amination or acylation, while the 3-amino group can be elongated or incorporated into peptide-like chains. This dual-handle approach allows for the creation of a vast chemical space around a core chiral scaffold, which is invaluable for screening against biological targets.
| Parameter | Description | Potential Application |
| Scaffold | (R)-3-aminopyrrolidine | Core structure providing 3D diversity. |
| R1 Diversity Point | Pyrrolidine Nitrogen | Acylation, Sulfonylation, Reductive Amination. |
| R2 Diversity Point | 3-Amino Group (post-Fmoc deprotection) | Amide bond formation, Urea (B33335)/Thiourea formation. |
| Throughput | High | Automated parallel synthesis platforms. |
Advanced Applications in Total Synthesis of Complex Natural Products and Synthetic Analogs
The pyrrolidine ring is a common motif in a wide array of natural products, particularly alkaloids with significant biological activity. The defined stereochemistry of this compound makes it an attractive starting material or intermediate for the enantioselective total synthesis of such complex molecules.
Development of Next-Generation Chiral Building Blocks Based on Enhanced Pyrrolidine Architectures
While this compound is a valuable building block, the quest for novel chemical matter drives the development of next-generation chiral synthons. Research in this area is focused on creating more complex and functionally diverse pyrrolidine architectures.
Q & A
Q. Stereochemical Assurance :
- Chiral HPLC or polarimetry confirms enantiomeric purity .
- Use of enantiomerically pure starting materials (e.g., (R)-3-aminopyrrolidine) minimizes racemization during synthesis .
Advanced: How can racemization during Fmoc deprotection be minimized in solid-phase peptide synthesis (SPPS) using this compound?
Answer:
Racemization risks arise during piperidine-mediated Fmoc removal. Mitigation strategies include:
- Low-Temperature Deprotection : Performing reactions at 0–4°C to slow base-induced racemization .
- Additive Use : Adding 1-hydroxybenzotriazole (HOBt) or oxyma to suppress side reactions .
- Kinetic Monitoring : Using real-time FTIR or UV spectroscopy to optimize deprotection duration and minimize exposure to basic conditions .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- HPLC : Reverse-phase HPLC with UV detection (λ = 265–280 nm for Fmoc absorption) assesses purity (>97% typical) .
- NMR : ¹H/¹³C NMR confirms structure; key signals include Fmoc aromatic protons (7.2–7.8 ppm) and pyrrolidine backbone protons (3.0–4.0 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₂O₂⁺·Cl⁻) .
Advanced: How do solvent polarity and temperature affect the stability of this compound during storage?
Answer:
- Polar Solvents : Avoid DMSO or DMF, which accelerate Fmoc hydrolysis. Use anhydrous THF or acetonitrile for long-term storage .
- Temperature : Store at –20°C in desiccated conditions; room temperature leads to gradual decomposition (>5% in 30 days) .
- Light Sensitivity : Protect from UV light to prevent Fmoc degradation (evidenced by yellowing) .
Basic: What safety precautions are necessary when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced: How can researchers resolve discrepancies in NMR data for this compound, such as unexpected splitting patterns?
Answer:
- Dynamic Effects : Conformational flexibility in pyrrolidine rings may cause splitting. Analyze variable-temperature NMR to identify rotameric states .
- Impurity Analysis : Use 2D NMR (e.g., COSY, HSQC) to distinguish between diastereomers or synthetic byproducts .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software) .
Basic: What is the role of the Fmoc group in this compound’s application in peptide synthesis?
Answer:
The Fmoc group:
- Protects the Amine : Prevents unwanted reactions during peptide elongation .
- Facilitates Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving other protecting groups (e.g., Boc) intact .
- UV Detectability : Allows monitoring of coupling efficiency via UV absorbance .
Advanced: What strategies optimize coupling efficiency when incorporating this building block into sterically hindered peptide sequences?
Answer:
- Activation Reagents : Use HATU or COMU instead of HOBt/DIC for enhanced reactivity .
- Microwave Assistance : Apply microwave irradiation (50–60°C) to reduce reaction time and improve yields .
- Side-Chain Protection : Temporarily protect secondary amines with orthogonal groups (e.g., Alloc) to reduce steric hindrance .
Basic: How does the hydrochloride salt form influence solubility in common solvents?
Answer:
- Polar Solvents : High solubility in water, DMF, or DMSO due to ionic interactions .
- Nonpolar Solvents : Poor solubility in hexane or diethyl ether; precipitation aids purification .
- pH Adjustment : Neutralize with a weak base (e.g., NaHCO₃) to recover the free base for organic-phase reactions .
Advanced: What computational tools predict the conformational impact of this compound in peptide backbone design?
Answer:
- Molecular Dynamics (MD) : Software like GROMACS or AMBER simulates pyrrolidine ring puckering and its effect on peptide helicity .
- Density Functional Theory (DFT) : Calculates energy barriers for rotamer interconversion (e.g., using B3LYP/6-31G* basis sets) .
- Rosetta Modeling : Predicts stabilization of β-turn or polyproline II helix structures in peptide scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
